molecular formula C13H12O4 B1393491 4-(3,5-Dioxocyclohexyl)benzoic acid CAS No. 75618-40-5

4-(3,5-Dioxocyclohexyl)benzoic acid

Cat. No.: B1393491
CAS No.: 75618-40-5
M. Wt: 232.23 g/mol
InChI Key: YBAYPABXQBCYAX-UHFFFAOYSA-N
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Description

4-(3,5-Dioxocyclohexyl)benzoic acid is an organic compound with the molecular formula C13H12O4. It is characterized by a benzoic acid moiety attached to a cyclohexane ring that contains two ketone groups at the 3 and 5 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3,5-Dioxocyclohexyl)benzoic acid plays a significant role in biochemical reactions, particularly those involving carboxylic acids. It interacts with various enzymes and proteins, including those involved in oxidation-reduction reactions and carboxylation processes. The compound’s carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the activity of enzymes such as carboxylases and dehydrogenases . Additionally, the ketone groups in this compound can undergo nucleophilic addition reactions, further expanding its biochemical reactivity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the flux of metabolites through key pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it may inhibit the activity of certain dehydrogenases by forming stable complexes with the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carboxylic acid metabolism. The compound can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dioxocyclohexyl)benzoic acid typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring with ketone groups can be synthesized through the oxidation of cyclohexanol or cyclohexanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the benzoic acid moiety: The benzoic acid group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the cyclohexane derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dioxocyclohexyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the cyclohexane ring.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Alcohols

    Substitution: Nitrobenzoic acids, halobenzoic acids

Scientific Research Applications

4-(3,5-Dioxocyclohexyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler aromatic carboxylic acid without the cyclohexane ring.

    Cyclohexanone: A ketone with a cyclohexane ring but lacking the benzoic acid moiety.

    4-Hydroxybenzoic acid: An aromatic carboxylic acid with a hydroxyl group instead of the cyclohexane ring.

Uniqueness

4-(3,5-Dioxocyclohexyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a cyclohexane ring with ketone groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(3,5-dioxocyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYPABXQBCYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679675
Record name 4-(3,5-Dioxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75618-40-5
Record name 4-(3,5-Dioxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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